

# NUC-3373 as a thymidylate synthase inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosifloxuridine Nafalbenamide*

Cat. No.: *B609681*

[Get Quote](#)

An In-depth Technical Guide to NUC-3373: A Targeted Thymidylate Synthase Inhibitor

## Introduction

Thymidylate synthase (TS) is a critical enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.  
[1][2][3][4] Its pivotal role in cell proliferation has established it as a key target for anticancer therapies.  
[1][3] For decades, fluoropyrimidines, most notably 5-fluorouracil (5-FU), have been the cornerstone of treatment for various solid tumors by inhibiting TS.  
[5][6] However, the clinical utility of 5-FU is hampered by significant limitations, including rapid degradation by dihydropyrimidine dehydrogenase (DPD), reliance on cellular transporters for uptake, a complex multi-step intracellular activation process, and the production of toxic metabolites that lead to dose-limiting side effects.  
[1][6][7]

NUC-3373 is a novel phosphoramidate nucleotide analogue of 5-fluorodeoxyuridine (FUDR) developed using ProTide technology.  
[5][7] It is engineered to bypass the key resistance mechanisms and metabolic disadvantages associated with 5-FU, thereby aiming to provide a more effective and safer therapeutic option for cancer patients.  
[5][6][7][8][9] This guide provides a comprehensive overview of NUC-3373, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

## Core Mechanism of Action

NUC-3373 is a pre-activated form of the active anti-cancer metabolite fluorodeoxyuridine-monophosphate (FUDR-MP, also known as FdUMP).  
[6][10] Its design as a ProTide confers several key advantages over 5-FU. The phosphoramidate moiety protects the molecule from

enzymatic breakdown in the plasma and allows it to enter cancer cells independently of nucleoside transporters.<sup>[7]</sup> Once inside the cell, the phosphoramidate group is cleaved, directly releasing high concentrations of the active FdUMP.<sup>[1]</sup>

This process circumvents several resistance mechanisms:

- Bypasses DPD Degradation: Unlike 5-FU, of which over 85% can be rapidly catabolized by DPD in the liver, NUC-3373 is resistant to this breakdown, increasing its bioavailability.<sup>[5][7]</sup>
- Independent of Cellular Transporters: NUC-3373 does not require nucleobase transporters to enter cancer cells, overcoming a common resistance pathway.<sup>[2][7]</sup>
- Direct Activation: It does not rely on phosphorylation by thymidine kinase (TK) for activation, another step where resistance can develop.<sup>[2][7]</sup>

The released FdUMP potently inhibits thymidylate synthase, leading to a depletion of the dTMP pool necessary for DNA synthesis.<sup>[1]</sup> This "thymineless death" induces DNA damage, cell cycle arrest in the S phase, and ultimately, apoptosis.<sup>[1][5][11]</sup> Furthermore, NUC-3373-induced DNA damage promotes the release of damage-associated molecular patterns (DAMPs), which can potentiate an anti-tumor immune response.<sup>[1][12]</sup> A key differentiator from 5-FU is that NUC-3373 does not generate significant levels of the toxic metabolite fluorouridine triphosphate (FUTP), which is incorporated into RNA and is associated with myelosuppression and gastrointestinal toxicity.<sup>[5][11][13]</sup> It also avoids the formation of fluoro-beta-alanine (FBAL), linked to hand-foot syndrome.<sup>[6][14]</sup>



[Click to download full resolution via product page](#)

**Caption:** Mechanism of Action: NUC-3373 vs. 5-FU.

## Quantitative Data Summary

### Preclinical Data

NUC-3373 has demonstrated superior potency and a more targeted mechanism of action compared to 5-FU in preclinical studies. It generates significantly higher intracellular levels of the active metabolite FdUMP while avoiding the production of key toxic metabolites.[\[5\]](#)[\[9\]](#)[\[11\]](#)

| Parameter               | NUC-3373               | 5-FU                   | Key Findings                                                                          | Reference                                 |
|-------------------------|------------------------|------------------------|---------------------------------------------------------------------------------------|-------------------------------------------|
| Cytotoxicity            | Up to 330x more potent | -                      | Greater activity across multiple cancer cell lines (colorectal, lung, ovarian, etc.). | <a href="#">[9]</a> <a href="#">[15]</a>  |
| Intracellular FdUMP     | 363x higher levels     | -                      | Rapid and efficient generation of the active anti-cancer metabolite.                  | <a href="#">[9]</a>                       |
| TS Inhibition           | More potent            | Less potent            | 0.1 $\mu$ M NUC-3373 achieved the same TS binding as 10 $\mu$ M 5-FU in HCT116 cells. | <a href="#">[11]</a>                      |
| Intracellular FUTP      | Not detectable         | Detected               | Avoids the generation of the RNA-damaging toxic metabolite.                           | <a href="#">[11]</a> <a href="#">[13]</a> |
| DPD Degradation         | Unaffected             | Significantly degraded | Resistant to the major catabolic pathway of 5-FU.                                     | <a href="#">[9]</a>                       |
| Tumor Growth Inhibition | 47%                    | 25%                    | Greater inhibition in colorectal cancer xenografts at equimolar doses.                | <a href="#">[9]</a>                       |

## Clinical Pharmacokinetics (PK) & Pharmacodynamics (PD)

Phase 1 studies have confirmed that NUC-3373 has a favorable pharmacokinetic and pharmacodynamic profile in patients with advanced solid tumors.[\[8\]](#)

| Parameter           | NUC-3373                   | 5-FU                 | Key Findings                                                                                         | Reference                                                    |
|---------------------|----------------------------|----------------------|------------------------------------------------------------------------------------------------------|--------------------------------------------------------------|
| Plasma Half-life    | ~9.7-10 hours              | 8-14 minutes         | Prolonged half-life allows for more convenient, shorter infusion times (e.g., 2 hours vs. 46 hours). | <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[13]</a> |
| Intracellular FdUMP | High levels detected       | Low levels generated | Detected in cells 5 minutes post-infusion and sustained for over 48 hours.                           |                                                              |
| TS Inhibition       | Confirmed in patients      | -                    | Effectively binds and inhibits the target enzyme in a clinical setting.                              |                                                              |
| Toxic Metabolites   | FBAL or dhFU not generated | Generated            | Favorable safety profile by avoiding key toxic metabolites.                                          |                                                              |
| Dosing Schedule     | Weekly or alternate-weekly | Continuous infusion  | MTD defined as 2500 mg/m <sup>2</sup> weekly.                                                        | <a href="#">[7]</a> <a href="#">[8]</a>                      |

## Clinical Efficacy & Safety

NUC-3373 has been evaluated as a monotherapy and in combination with other agents in multiple clinical trials, showing encouraging signals of anti-cancer activity and a manageable safety profile.[\[1\]](#)

| Study<br>(Combina-<br>tion)                                 | Popula-<br>tion                                             | N  | Objective<br>Respon-<br>se Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR)        | Key<br>Safety<br>Findings                                                                                           | Referenc-<br>e                                                                                                           |      |
|-------------------------------------------------------------|-------------------------------------------------------------|----|------------------------------------------|--------------------------------------------|---------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|------|
| NuTide:30<br>1<br>(Monotherapy)                             | Advanced<br>Solid<br>Tumors                                 | 59 | Best<br>response:<br>Stable<br>Disease   | -                                          | Well-<br>tolerated.<br>DLTs:<br>Grade 3<br>transaminiti-<br>s, Grade 2<br>headache,<br>Grade 3<br>hypotensio-<br>n. | [8]                                                                                                                      |      |
| NuTide:30<br>2 (with LV<br>±<br>Oxaliplatin/<br>Irinotecan) | Advanced<br>CRC                                             | 36 | Tumor<br>shrinkage<br>observed           | Stable<br>disease for<br>up to 5<br>months | No<br>neutropeni-<br>a or hand-<br>foot<br>syndrome.                                                                | [6]                                                                                                                      |      |
| NuTide:30<br>3 Mod 1 (+<br>Pembrolizu-<br>mab)              | Advanced<br>Solid<br>Tumors<br>(PD-(L)1<br>experience<br>d) | 9  | (evaluable)                              | 22%                                        | 67%                                                                                                                 | Generally<br>well-<br>tolerated.<br>Most<br>common<br>AEs:<br>nausea,<br>vomiting,<br>diarrhea<br>(mostly<br>Grade 1/2). | [10] |

|                                       |                |                  |   |                                    |                                                                              |      |
|---------------------------------------|----------------|------------------|---|------------------------------------|------------------------------------------------------------------------------|------|
| NuTide:30<br>3 Mod 2 (+<br>Docetaxel) | Lung<br>Cancer | 3<br>(evaluable) | - | Stable<br>disease in<br>2 patients | Overlapping<br>toxicity<br>limited<br>dose<br>escalation<br>of<br>docetaxel. | [10] |
|---------------------------------------|----------------|------------------|---|------------------------------------|------------------------------------------------------------------------------|------|

## Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of key experimental protocols used in the evaluation of NUC-3373.

### Intracellular Metabolite Quantification by LC-MS

This protocol is used to measure the intracellular concentrations of NUC-3373, its active metabolite FdUMP, and the toxic metabolite FUTP.

- Cell Culture and Treatment: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured under standard conditions. Cells are treated with sub-IC50 doses of NUC-3373 or 5-FU for specified time points (e.g., 6 hours).[5][16]
- Metabolite Extraction: Cells are harvested, washed, and lysed. Intracellular metabolites are extracted using a solvent precipitation method (e.g., with methanol/acetonitrile).
- LC-MS Analysis: The extracted metabolites are separated using liquid chromatography (LC) and detected and quantified by mass spectrometry (MS). A standard curve with known concentrations of each metabolite is used for absolute quantification.[5]

### Thymidylate Synthase (TS) Inhibition Assay

This assay determines the extent to which NUC-3373 inhibits its target enzyme, TS.

- Western Blot for TS-FdUMP Complex: This method assesses the amount of FdUMP bound to TS, which indicates target engagement.
  - Cell Treatment and Lysis: Cells are treated with NUC-3373 or 5-FU.[16]

- Protein Extraction: Whole-cell lysates are prepared.
- Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
- Immunoblotting: The membrane is probed with a primary antibody specific for TS. The FdUMP-TS complex migrates differently than unbound TS, allowing for visualization and quantification of the inhibited enzyme.[5][16]
- Tritium Release Assay (Functional Assay): This method measures TS enzymatic activity directly.
  - Cell Incubation: Intact cells are incubated with a radiolabeled substrate precursor, such as [5-<sup>3</sup>H]deoxyuridine.[17]
  - Enzymatic Reaction: Inside the cell, the precursor is converted to [5-<sup>3</sup>H]dUMP. The TS-catalyzed conversion of this substrate to dTMP releases the tritium atom into the aqueous environment (as <sup>3</sup>H<sub>2</sub>O).[17]
  - Quantification: The amount of tritiated water is quantified, which is directly proportional to TS activity. The reduction in tritium release in drug-treated cells compared to controls indicates the level of TS inhibition.[17]



[Click to download full resolution via product page](#)

**Caption:** Workflow for In Vitro Evaluation of NUC-3373.

## Cell Viability and Rescue Experiments

These assays evaluate the cytotoxic effects of NUC-3373 and confirm its mechanism of action.

- **Cell Viability Assay:** Cells are seeded in multi-well plates and treated with a range of concentrations of NUC-3373 or 5-FU. After a set incubation period (e.g., 96 hours), cell viability is assessed using a method like the MTT assay, which measures metabolic activity. The concentration that inhibits 50% of cell growth (IC50) is calculated.

- **Rescue Experiment:** To confirm that cytotoxicity is due to "thymineless death," a rescue experiment is performed. Cells are co-treated with NUC-3373 and an exogenous source of thymidine. If thymidine reverses the cytotoxic effect, it confirms that the drug's primary mechanism is the inhibition of dTMP synthesis.[\[5\]](#)[\[16\]](#) In contrast, 5-FU-induced toxicity, which also involves RNA damage, is typically rescued by uridine supplementation.[\[5\]](#)[\[16\]](#)

## Clinical Trial Protocol Design

The clinical development of NUC-3373 has involved several study designs to assess its safety, pharmacokinetics, and efficacy.

- **Phase 1 (NuTide:301):** This was a first-in-human, open-label, dose-escalation study.[\[8\]](#) It utilized a standard 3+3 design, where cohorts of 3 patients receive escalating doses of NUC-3373 until dose-limiting toxicities (DLTs) are observed. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[\[7\]](#)
- **Phase 1b/2 Modular Design (NuTide:303):** This study uses an open-label, multi-arm, parallel cohort design to efficiently evaluate NUC-3373 in combination with different standard-of-care agents (e.g., pembrolizumab, docetaxel) in various tumor types.[\[10\]](#)[\[18\]](#) Each combination is assessed in a separate module, which includes a dose-finding phase (Phase 1b) followed by a dose-expansion phase (Phase 2) to gather more extensive safety and efficacy data.[\[18\]](#)



[Click to download full resolution via product page](#)

**Caption:** Logical Flow of the NuTide:303 Modular Trial Design.

## Conclusion

NUC-3373 represents a rationally designed, second-generation thymidylate synthase inhibitor that leverages ProTide technology to overcome the well-documented limitations of 5-FU. Preclinical and clinical data have consistently shown that it generates higher intracellular concentrations of the active anti-cancer metabolite FdUMP, leading to more potent and sustained TS inhibition.<sup>[5][11]</sup> Its ability to bypass key resistance mechanisms and, crucially, avoid the generation of toxic metabolites like FUTP and FBAL, translates to a favorable safety profile with a lower incidence of the debilitating side effects associated with traditional fluoropyrimidines.<sup>[6]</sup>

While a recent Phase 2 study in second-line colorectal cancer did not meet its primary endpoint, NUC-3373 continues to be evaluated in other combinations and settings.[19][20] The encouraging signals of clinical activity, particularly in combination with immunotherapy, and its distinct, more targeted mechanism of action, support its continued investigation as a potential replacement for 5-FU in the treatment of solid tumors.[12][21]

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medrxiv.org [medrxiv.org]
- 11. aacrjournals.org [aacrjournals.org]

- 12. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. | BioWorld [bioworld.com]
- 16. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Another NuCana Chemotherapy Fails to Improve Survival [synapse.patsnap.com]
- 20. onclive.com [onclive.com]
- 21. NuCana Announces Encouraging Initial Data from Phase 1b/2 [globenewswire.com]
- To cite this document: BenchChem. [NUC-3373 as a thymidylate synthase inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609681#nuc-3373-as-a-thymidylate-synthase-inhibitor]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)